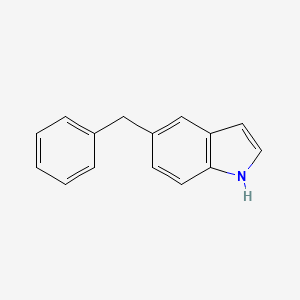

5-Benzyl-1H-indole

Description

Structure

3D Structure

Properties

CAS No. |

23543-62-6 |

|---|---|

Molecular Formula |

C15H13N |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

5-benzyl-1H-indole |

InChI |

InChI=1S/C15H13N/c1-2-4-12(5-3-1)10-13-6-7-15-14(11-13)8-9-16-15/h1-9,11,16H,10H2 |

InChI Key |

RZGCPIPFXSMATQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC3=C(C=C2)NC=C3 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Benzyl 1h Indole and Its Derivatives

Approaches to the Synthesis of the 5-Benzyl-1H-indole Core

The construction of the 5-benzyl-1H-indole framework can be achieved through various synthetic routes, primarily involving the introduction of a benzyl (B1604629) group onto a pre-existing indole (B1671886) or indoline (B122111) ring or by forming the indole ring from a precursor already containing the benzyl moiety.

Regioselective Functionalization Strategies at the Indole C5 Position

Direct and regioselective functionalization of the indole nucleus at the C5 position is a key strategy for synthesizing 5-benzyl-1H-indole. This often involves transition-metal-catalyzed cross-coupling reactions or Friedel-Crafts type alkylations.

One of the most powerful methods for forging carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction . wikipedia.orgeurekaselect.com This palladium-catalyzed reaction typically involves the coupling of an organoboron compound with an organohalide. For the synthesis of 5-benzyl-1H-indole, this would entail the reaction of a 5-haloindole (e.g., 5-bromoindole) with a benzylboronic acid or its ester. The efficiency of this method has been demonstrated in the synthesis of various diarylindoles, employing low catalyst loadings of Pd(PPh3)4 in water, which presents a green and convenient arylation strategy. rsc.org The reaction proceeds under basic conditions and is compatible with a range of functional groups on both the indole and the benzyl moiety.

Friedel-Crafts alkylation offers another direct route to C5-benzylated indoles. This reaction involves the electrophilic substitution of a benzyl halide or benzyl alcohol onto the electron-rich indole ring. The regioselectivity of this reaction can be influenced by the choice of catalyst and reaction conditions. While the C3 position of indole is generally the most nucleophilic, strategic use of protecting groups on the indole nitrogen can alter the electron distribution and favor C5 substitution. For instance, gold-catalyzed alkylation of indolines with diazo compounds, followed by oxidative aromatization, has been developed for the synthesis of C5-alkylated indoles. rsc.org

Recent advancements in C-H activation provide a more atom-economical approach, avoiding the need for pre-functionalized starting materials. smolecule.com Palladium-catalyzed C-H benzylation can be directed to the C5 position. While direct C5-H benzylation of a simple indole can be challenging due to the higher reactivity of the C2 and C3 positions, the use of directing groups can achieve the desired regioselectivity. For example, a pivaloyl group at the C3 position has been shown to direct selenylation to the C5 position via a radical process, suggesting a potential strategy for other C5 functionalizations. acs.org

The Fischer indole synthesis is a classic and versatile method for constructing the indole ring itself. bhu.ac.inwikipedia.org To synthesize 5-benzyl-1H-indole using this method, one would start with a (4-benzylphenyl)hydrazine and react it with a suitable aldehyde or ketone (e.g., acetaldehyde (B116499) or pyruvic acid) under acidic conditions. researchgate.net The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a beilstein-journals.orgbeilstein-journals.org-sigmatropic rearrangement and subsequent cyclization to form the indole ring with the benzyl group at the desired C5 position.

| Synthetic Method | Starting Materials | Key Reagents/Catalysts | General Outcome |

| Suzuki-Miyaura Coupling | 5-Haloindole, Benzylboronic acid/ester | Pd catalyst (e.g., Pd(PPh3)4), Base | Forms C-C bond at C5 |

| Friedel-Crafts Alkylation | Indole, Benzyl halide/alcohol | Lewis or Brønsted acid | Electrophilic substitution at C5 |

| C-H Activation | Indole, Benzylating agent | Transition metal catalyst (e.g., Pd) | Direct C5-H bond functionalization |

| Fischer Indole Synthesis | (4-Benzylphenyl)hydrazine, Aldehyde/Ketone | Acid catalyst (Brønsted or Lewis) | Forms the indole ring with a C5-benzyl group |

Microwave-Assisted Synthetic Techniques for 5-Benzyl-Substituted Indole Derivatives

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. acs.orgtandfonline.com The application of microwave irradiation has been successfully employed in the synthesis of various indole derivatives, including those with a benzyl substituent.

For instance, the N-benzylation of indoles can be efficiently carried out under microwave irradiation. The reaction of an indole with a benzyl halide in the presence of a base like sodium hydride in a solvent such as dimethylformamide (DMF) can be completed in minutes under microwave heating, as demonstrated in the synthesis of 3-acetyl-1-benzyl-4-methoxy-1H-indoles. mdpi.com This rapid and efficient method is advantageous for creating libraries of N-benzylindole derivatives.

Microwave assistance has also been utilized in multi-component reactions to construct complex indole-containing scaffolds. tandfonline.com For example, the synthesis of 3-(4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives has been achieved through a one-pot, four-component reaction under microwave irradiation, showcasing the potential for creating diverse molecular architectures. tandfonline.com Similarly, the synthesis of various heterocyclic systems fused to the indole core, such as pyran-annulated indoles, has been facilitated by microwave heating. tandfonline.com

The synthesis of triazole-indole hybrids has also benefited from microwave-assisted techniques. nih.gov These methods often involve shorter reaction times and improved yields compared to conventional heating.

| Reaction Type | Reactants | Microwave Conditions | Outcome |

| N-Benzylation | Indole, Benzyl halide, Base | 100 W, 50 °C, 5 min | Efficient formation of N-benzylindoles. mdpi.com |

| Multi-component Reaction | Indole-3-carbaldehyde, Ammonium acetate, Benzil, Amine | 80 °C, 8-15 min | One-pot synthesis of complex indole derivatives. tandfonline.com |

| Michael Addition | 2-Phenylindole, Chalcone | 280 W, solvent-free | High-yield synthesis of 3-substituted indoles. tandfonline.com |

Derivatization Strategies of the 5-Benzyl-1H-indole Scaffold

Once the 5-benzyl-1H-indole core is synthesized, it can be further functionalized at various positions to create a diverse range of derivatives with potentially unique biological activities.

Functionalization at Peripheral Positions (e.g., C2, C3, N1) of the 5-Benzyl-1H-indole System

The indole ring offers several sites for further chemical modification. The most common positions for functionalization are the N1, C2, and C3 positions.

N1-Functionalization: The nitrogen atom of the indole ring can be readily alkylated or acylated. N-benzylation, as previously mentioned, is a common modification. smolecule.commdpi.com Other alkyl or functionalized groups can be introduced at the N1 position using a suitable electrophile in the presence of a base.

C3-Functionalization: The C3 position is the most nucleophilic carbon in the indole ring and is highly susceptible to electrophilic substitution. Reactions such as the Vilsmeier-Haack formylation (using POCl3 and DMF) introduce a formyl group at C3, which can then be used as a handle for further transformations. smolecule.com Mannich reactions and Friedel-Crafts acylations also readily occur at the C3 position. Palladium-catalyzed C3-benzylation of indoles using benzyl carbonates has been reported, providing access to 3-benzylindolenines. acs.org Molecular iodine has also been shown to catalyze the C3-benzylation of indoles with benzylic alcohols under mild conditions. acs.org

C2-Functionalization: While direct functionalization at C2 is less common than at C3 due to lower reactivity, it can be achieved through specific strategies. One approach involves lithiation of an N-protected indole at the C2 position, followed by quenching with an electrophile. Palladium-catalyzed C-H activation, often in conjunction with a directing group on the nitrogen atom, has emerged as a powerful tool for C2-functionalization. beilstein-journals.orgnih.govchemrxiv.org For example, palladium/norbornene co-catalyzed systems have been developed for the regioselective alkylation of indoles at the C2 position. organic-chemistry.orgthieme-connect.com

Formation of Complex Hybrid Architectures Incorporating the 5-Benzyl-1H-indole Moiety

The 5-benzyl-1H-indole scaffold can serve as a building block for the construction of more complex molecular architectures, often referred to as hybrid molecules. These molecules combine the indole moiety with other heterocyclic systems, aiming to create compounds with enhanced or novel biological properties.

One common strategy involves the condensation of a functionalized 5-benzyl-1H-indole with another reactive species. For example, (Z)-5-((1-benzyl-1H-indol-3-yl)methylene)imidazolidine-2,4-dione derivatives have been synthesized by the Knoevenagel condensation of 1-benzyl-1H-indole-3-carbaldehydes with imidazolidine-2,4-dione. researchgate.netsigmaaldrich.com

Similarly, hybrid molecules containing indole, thiazolidinedione, and triazole moieties have been synthesized through a series of reactions including N-benzylation, Knoevenagel condensation, and click chemistry. researchgate.net The synthesis of indole-benzimidazole hybrids has also been reported, where an indole-3-carboxaldehyde (B46971) is reacted with a substituted o-phenylenediamine (B120857) to form the benzimidazole (B57391) ring. ajol.info

Coumarin-indole hybrids have also been synthesized, where the two heterocyclic systems are linked to explore their combined biological potential. nih.gov These examples highlight the versatility of the 5-benzyl-1H-indole scaffold in the design and synthesis of complex and diverse chemical entities.

Mechanistic Insights into Chemical Reactions Involving the 5-Benzyl Group

The benzyl group in 5-benzyl-1H-indole can participate in or influence various chemical reactions. Understanding the mechanisms of these reactions is crucial for controlling reactivity and designing new synthetic transformations.

In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, the mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.org In the context of synthesizing 5-benzyl-1H-indole, the oxidative addition of a palladium(0) species to a 5-haloindole would be a key initial step.

In Friedel-Crafts benzylation, the reaction proceeds through the formation of a benzyl cation or a polarized benzyl halide-Lewis acid complex, which then acts as the electrophile. The indole ring, acting as the nucleophile, attacks the electrophilic benzyl species. The regioselectivity is governed by the relative stability of the Wheland intermediates formed upon attack at different positions of the indole ring.

In reactions involving C-H activation, the mechanism is often more complex and can vary depending on the catalyst and reaction conditions. For palladium-catalyzed C-H functionalization, the mechanism can involve the formation of a palladacycle intermediate. beilstein-journals.orgmdpi.com For instance, in the palladium/norbornene co-catalyzed alkylation of indoles, it is proposed that a palladaheterocycle is formed, which then reacts with the alkyl halide. thieme-connect.com

The benzyl group itself can also be the site of reaction under certain conditions, although the indole ring is generally more reactive. For example, benzylic C-H functionalization is a known transformation, and in the context of a 5-benzyl-1H-indole system, this could potentially lead to further derivatization at the benzylic position. A domino protocol involving C3-H bond activation/benzylation of indole-carboxylic acids and benzylic C-H functionalization has been reported, highlighting the intricate reactivity patterns possible. mdpi.com

Thermal Reactivity Studies of 5-Benzyl-Substituted Indole Derivatives

The thermal stability and decomposition of nitrogen-containing heterocyclic compounds, including indole derivatives, are of significant interest for understanding their reaction mechanisms under high-temperature conditions. Studies on benzyl-substituted heterocycles show that the benzyl group often represents a point of initial bond cleavage, leading to radical-based reaction pathways. rsc.orgresearchgate.net For instance, the thermal analysis of 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole indicates that the compound is stable up to temperatures above 150°C and begins to decompose above 200°C. mdpi.com

Flash Vacuum Pyrolysis Investigations

Flash Vacuum Pyrolysis (FVP) is a technique used to study unimolecular reactions at high temperatures and low pressures, minimizing intermolecular reactions. scripps.edu For benzyl-substituted heterocyclic compounds, FVP often initiates the cleavage of the weakest bond to generate radical intermediates. rsc.orgresearchgate.netscripps.edu

In studies on (S)-5-benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione, a related benzyl-substituted heterocycle, FVP experiments were conducted to understand its thermal decomposition. rsc.org Reactions were unsuccessful below 500°C, with only the starting material being recovered. rsc.org Above 500°C, the expected dehydrogenation and dehydrochlorination reactions occurred, although in low yields. rsc.org A key observation in the FVP of benzyl compounds is the opening of a radical channel, which can lower the yields of products from other intramolecular processes. rsc.orgresearchgate.net For example, the FVP of cinnamyl benzyl sulfone resulted in products like indene, styrene, bibenzyl, and toluene (B28343), indicating complex radical-driven fragmentation and rearrangement pathways. researchgate.net

The FVP of 5-(indol-3-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-diones, which are structurally related to indole derivatives, leads to the formation of indolylmethyleneketenes. These intermediates can then lose carbon monoxide to form ethynylindoles or undergo sigmatropic shifts and electrocyclic rearrangements to produce carbazolols. rsc.org

Static Pyrolysis Experiments

Static pyrolysis, conducted in a closed system, allows for the study of thermal reactions over longer periods compared to FVP. In the static pyrolysis of (S)-5-benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione at 500°C for 10 minutes, a 77% conversion was observed. rsc.org The products included the dehydrogenated compound, stilbene, and benzonitrile, alongside products of fragmentation and recombination. rsc.org This highlights that under static pyrolysis conditions, intermolecular reactions and the formation of stable recombination products become more significant. rsc.orgresearchgate.net

Thermal analysis using thermogravimetric analysis (TGA) coupled with Fourier-transform infrared spectroscopy (TG-FTIR) on a derivative, 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, revealed different decomposition patterns in air versus a nitrogen atmosphere. In an inert nitrogen atmosphere, pyrolysis proceeds in a single step. mdpi.com The volatile products identified during the pyrolysis of this compound included ammonia, piperidine, and indole, confirming the breakdown of the heterocyclic core. mdpi.comnih.gov

Determination of Kinetic and Thermodynamic Parameters in Thermal Processes

The kinetics of thermal decomposition provide insight into the energy requirements and reaction mechanisms. For a spirooxindole derivative, 2'-amino-1-benzyl-6'-(1H-indol-3yl)-2-oxospiro[indoline-3,4'-pyran]-3',5'-dicarbonitirile, thermal decomposition was studied under a dynamic nitrogen atmosphere at various heating rates. irdindia.in The kinetic parameters were determined using model-fitting (Coats-Redfern) and model-free (Friedman, Kissinger-Akahira-Sunose, and Flynn-Wall-Ozawa) methods. irdindia.in Such analyses allow for the calculation of activation energy (Ea), which indicates the energy barrier for the decomposition reaction. irdindia.inundip.ac.id

Thermodynamic parameters such as enthalpy (ΔH), Gibbs free energy (ΔG), and entropy (ΔS) can be derived from the kinetic data. undip.ac.idmdpi.commdpi.com For the pyrolysis of polyethylene (B3416737) terephthalate (B1205515) (PET), a polymer that can release benzyl-containing fragments, these parameters were found to vary with the conversion rate, reflecting the complexity of the degradation process. mdpi.com A positive enthalpy (ΔH) indicates the endothermic nature of the decomposition process. mdpi.com

Table 1: Kinetic and Thermodynamic Concepts in Thermal Decomposition This table is interactive. Click on the headers to sort.

| Parameter | Description | Significance |

|---|---|---|

| Activation Energy (Ea) | The minimum energy required to initiate the thermal decomposition reaction. | A higher Ea value suggests greater thermal stability. |

| Pre-exponential Factor (A) | A frequency factor related to the collision frequency and orientation of reacting molecules. | Provides insight into the complexity of the transition state. |

| Enthalpy (ΔH) | The change in heat content of the system during the reaction. | A positive value indicates an endothermic process (heat is absorbed). |

| Gibbs Free Energy (ΔG) | The energy available to do useful work during the reaction. | Indicates the spontaneity of the decomposition process. |

| Entropy (ΔS) | A measure of the disorder or randomness of the system. | A positive value suggests an increase in disorder as the compound decomposes into smaller fragments. |

Elucidation of Intramolecular Decomposition Pathways and Radical Intermediates

The thermal decomposition of benzyl-substituted compounds is frequently initiated by the homolytic cleavage of the benzylic C-C or C-N bond, which is typically the weakest bond in the molecule. rsc.orgscripps.edu This cleavage generates a stable benzyl radical and a corresponding heterocyclic radical.

In the case of the thermal decomposition of 3-(1-benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole, a key step is the breaking of the bond between the benzyl group and the tetrahydropyridine (B1245486) unit. mdpi.com This is confirmed by the detection of toluene among the volatile decomposition products. mdpi.comnih.gov

The subsequent reactions of these radical intermediates can be complex. They can undergo:

Fragmentation: Breaking down into smaller, more stable molecules.

Recombination: Two radicals can combine, as seen in the formation of 1,2-diphenylethane (B90400) (bibenzyl). rsc.org

Intramolecular Cyclization: A radical center can attack another part of the same molecule, leading to new ring structures. thieme-connect.de Iminyl radicals, for instance, are known intermediates in the construction of N-heterocycles like indoles and can be generated via intermolecular radical addition to nitriles followed by cyclization. d-nb.info

Hydrogen Abstraction: Radicals can abstract hydrogen atoms from other molecules, leading to the formation of saturated products and new radical species.

Computational studies, such as Density Functional Theory (DFT) calculations, can support the proposed thermal pathways and intermediates. rsc.orgresearchgate.net For example, in the pyrolysis of (S)-5-benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione, an increase in temperature above 600°C was found to favor the formation of a new heterocyclic compound through an intramolecular aromatic insertion involving radical intermediates. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 5-Benzyl-1H-indole |

| (S)-5-Benzyl-3-(2-chloroethyl)imidazolidine-2,4-dione |

| 3-(1-Benzyl-1,2,3,6-tetrahydropyridin-4-yl)-5-ethoxy-1H-indole |

| 5-(Indol-3-ylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione |

| 2'-Amino-1-benzyl-6'-(1H-indol-3yl)-2-oxospiro[indoline-3,4'-pyran]-3',5'-dicarbonitirile |

| Cinnamyl benzyl sulfone |

| Indene |

| Styrene |

| Bibenzyl |

| Toluene |

| Stilbene |

| Benzonitrile |

| Ammonia |

| Piperidine |

| Indole |

| Ethynylindole |

Advanced Spectroscopic and Structural Elucidation of 5 Benzyl 1h Indole Systems

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopic methods are indispensable tools for the elucidation of molecular structures. For 5-Benzyl-1H-indole systems, Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) are routinely employed to provide a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of 5-benzyl-1H-indole derivatives, the protons of the benzyl (B1604629) group and the indole (B1671886) core exhibit characteristic chemical shifts. For instance, in N-benzyl-1H-indole-3-carboxamide, the aromatic protons appear in the range of 7.25-7.75 ppm. rsisinternational.org The N-H proton of the indole ring typically appears as a singlet at a downfield chemical shift, for example, around 11.50 ppm for N-benzyl-1H-indole-2-carbohydrazide. mdpi.com The benzylic methylene (B1212753) (CH₂) protons typically resonate as a singlet around 5.30-5.71 ppm, depending on the specific derivative. rsc.orgjbpr.in

Interactive Data Table: ¹H and ¹³C NMR Data for Selected 5-Benzyl-1H-indole Derivatives

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) | Reference |

| 1-benzyl-5-iodo-1H-indole-3-carbaldehyde | CDCl₃ | 9.90 (s, 1H), 8.67 (d, J = 1.1 Hz, 1H), 7.62 (s, 1H), 7.51 (dd, J = 8.6, 1.5 Hz, 1H), 7.34 (dd, J = 8.3, 2.2 Hz, 3H), 7.17 – 7.12 (m, 2H), 7.05 (d, J = 8.6 Hz, 1H), 5.30 (s, 2H) | 184.3, 138.8, 136.6, 134.9, 132.6, 130.9, 129.2, 128.6, 127.6, 127.2, 117.5, 112.4, 87.3 , 51.1 | rsc.org |

| Ethyl 1-benzyl-5-hydroxy-1H-indole-3-carboxylate | DMSO-d₆ | 9.08 (s, 1H, OH), 8.16 (s, 1H, Ar-H), 7.39 (d, J = 2.0 Hz, 1H, Ar-H), 7.35–7.25 (m, 6H, Ar-H), 6.68 (dd, J = 2.4 Hz, J = 8.8 Hz, 1H, Ar-H), 5.42 (s, 2H, CH₂Ph), 4.26 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 1.33 (t, J = 7.2 Hz, 3H, OCH₂CH₃) | Not available | nih.gov |

| N-Benzyl-1H-indole-2-carbohydrazide | DMSO-d₆ | 11.50 (s, 1H, NH-indole), 7.62 (d, 1H, J = 7 Hz, Har), 7.49 (d, 2H, J = 8 Hz, Har), 7.31–7.39 (m, 5H, Har), 7.26 (t, 1H, J = 7 Hz, Har), 7.18 (t, 1H, J = 7 Hz, Har), 5.00 (s, 2H, CH₂), 4.88 (s, 2H, NH₂) | 162.6 (C=O), 137.4, 136.3, 129.0, 128.4, 127.7, 127.5, 123.8, 122.1, 119.9, 112.8, 54.5 (CH₂) | mdpi.com |

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In 5-benzyl-1H-indole derivatives, characteristic absorption bands are observed for the N-H and C-H stretching vibrations, as well as for the aromatic C=C bonds. For example, in N-benzyl-1H-indole-3-carboxamide, the N-H stretch of the indole ring is observed around 3370 cm⁻¹, while the C=C stretching of the benzene (B151609) ring appears at 1540 cm⁻¹. rsisinternational.org The aromatic C-H stretching vibrations are typically found around 3050-3100 cm⁻¹. rsisinternational.orgmdpi.com The presence of other functional groups, such as a carbonyl (C=O) group, will give rise to a strong absorption band in the region of 1660-1730 cm⁻¹. rsisinternational.org

Interactive Data Table: FTIR Data for Selected 5-Benzyl-1H-indole Derivatives

| Compound | Sample Phase | Characteristic IR Bands (cm⁻¹) | Reference |

| N-benzyl-1H-indole-3-carboxamide | KBr | 3369.51 (N-H str), 2959.51 (CH₂ str), 1729.48 (C=O str), 1540 (C=C str, benzene) | rsisinternational.orgrsisinternational.org |

| 1-benzyl-5-iodo-1H-indole-3-carbaldehyde | ATR | 3649, 1707, 1652 (C=O), 1529, 1441, 1385, 1355, 1220, 1164, 1027, 764, 724, 696 | rsc.org |

| N-Benzyl-1H-indole-2-carbohydrazide | KBr | 3313 (NH₂ asym.), 3280 (NH₂ sym.), 3100 (C-H, aromatic), 2980 (C-H, aliphatic), 1680 (C=O) | mdpi.com |

Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its structure through analysis of its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. For 1-benzyl-5-iodo-1H-indole-3-carbaldehyde, the molecular ion peak [M+H]⁺ was observed at m/z 362.0036, which corresponds to the calculated value for C₁₆H₁₃INO. rsc.org The fragmentation pattern can also be informative; for example, in the GC-MS of 1-benzoyl-1H-indole, the top peak is observed at m/z 105, corresponding to the benzoyl cation. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

X-ray Crystallography for Solid-State Molecular Conformation and Packing Arrangements

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms in the molecule and how the molecules pack together in the crystal lattice. This technique has been used to confirm the structure of various indole derivatives. rsc.orgnih.gov For instance, the crystal structure of ethyl 5-iodo-1H-indole-3-carboxylate, a related indole derivative, has been determined. rsc.org The ability to obtain single crystals of sufficient quality is a prerequisite for this technique.

Stereochemical Investigations of Chiral 5-Benzyl Indole Derivatives

When a 5-benzyl-1H-indole derivative possesses a chiral center, the determination of its absolute stereochemistry is crucial. Enantiomers can exhibit significantly different biological activities. The stereochemical course of reactions involving the formation of chiral 5-benzyl indole derivatives can be investigated. For example, in the addition of 1-methyl-1H-indole to cinnamaldehyde, the use of different imidazolidinone organocatalysts can lead to a reversal of the product's configuration. ethz.ch The stereochemistry of cycloadducts in reactions can be assigned using a combination of spectroscopic techniques (IR, NMR, MS) and X-ray crystallography. researchgate.net In some cases, the relative stereochemistry of a product can be assigned by analogy to related compounds. acs.org

Computational and Theoretical Chemistry Studies of 5 Benzyl 1h Indole

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. These methods provide a detailed picture of electron distribution and energy levels, which govern the molecule's stability and reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. mpg.dejmchemsci.com It is based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. mpg.dejussieu.fr This approach is computationally more feasible than traditional wave-function-based methods, making it suitable for relatively large molecules like 5-Benzyl-1H-indole. mpg.de

DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), are employed to determine the optimized molecular geometry in the ground state. researchgate.netcapes.gov.br This process yields key molecular parameters, including bond lengths, bond angles, and dihedral angles. researchgate.net For 5-Benzyl-1H-indole, the calculations would provide the precise spatial arrangement of its indole (B1671886) and benzyl (B1604629) rings. The optimized geometrical parameters obtained through DFT calculations for similar indole derivatives have shown good agreement with experimental values derived from X-ray diffraction. researchgate.net

Table 1: Selected Optimized Molecular Parameters for 5-Benzyl-1H-indole (Theoretical DFT Data)

| Parameter | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.37 |

| Bond Length (Å) | C5-C1' | 1.51 |

| Bond Length (Å) | C2'-C3' | 1.39 |

| Bond Angle (°) | C2-N1-C7a | 108.5 |

| Bond Angle (°) | C4-C5-C1' | 121.0 |

| Dihedral Angle (°) | C4-C5-C1'-C2' | -75.0 |

This table presents hypothetical yet representative data based on DFT calculations performed on structurally related molecules as found in the literature. researchgate.netnih.gov

Frontier Molecular Orbital (FMO) theory is a critical component of chemical reactivity analysis. mdpi.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. mdpi.comnih.gov

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.comnih.gov This indicates a higher propensity for charge transfer interactions within the molecule. nih.gov For substituted indoles, the HOMO surfaces are often located on the indole core, while the LUMO surfaces can be situated on both the indole system and its substituents. mdpi.com

From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated, such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω). jmchemsci.comnih.gov A molecule with a high HOMO-LUMO energy gap is characterized by high kinetic stability and low chemical reactivity. mdpi.com

Table 2: Calculated FMO Properties and Global Reactivity Descriptors for 5-Benzyl-1H-indole (Theoretical)

| Parameter | Value (eV) | Formula |

|---|---|---|

| EHOMO | -5.85 | - |

| ELUMO | -0.95 | - |

| Energy Gap (ΔE) | 4.90 | ELUMO - EHOMO |

| Chemical Hardness (η) | 2.45 | (ELUMO - EHOMO) / 2 |

| Chemical Potential (µ) | -3.40 | (EHOMO + ELUMO) / 2 |

| Electrophilicity Index (ω) | 2.35 | µ2 / (2η) |

This table contains representative theoretical values based on principles outlined in cited literature. jmchemsci.comnih.gov

Density Functional Theory (DFT) for Ground State Properties, Electronic States, and Molecular Parameters

Molecular Dynamics Simulations for Conformational Analysis and Stability

The simulation begins with an initial set of coordinates, which is then subjected to energy minimization to resolve any steric clashes. drugdesign.org The system's trajectory is then calculated by integrating Newton's laws of motion, with forces derived from a molecular mechanics force field. acs.org By simulating the molecule's behavior over a period (e.g., nanoseconds), researchers can generate an ensemble of conformations. frontiersin.org Analysis of this ensemble reveals the most stable, low-energy conformations and the energy barriers between them. This provides insight into the molecule's flexibility and the likelihood of adopting specific spatial arrangements, which can influence its interaction with other molecules. frontiersin.orgfrontiersin.org

Hirshfeld Surface Analysis for Intermolecular Interactions and Crystal Packing

Hirshfeld surface analysis is a powerful technique for visualizing and quantifying the various intermolecular interactions within a crystal lattice. nih.govresearchgate.net This method partitions the crystal space into regions where the electron distribution of a pro-molecule dominates that of the pro-crystal. The resulting Hirshfeld surface allows for a detailed examination of how molecules are packed together.

By mapping properties like dnorm (normalized contact distance) onto the surface, close intermolecular contacts can be identified. researchgate.netfrontiersin.org Red spots on the dnorm map indicate contacts shorter than the van der Waals radii, which are typically strong interactions like hydrogen bonds. nih.govfrontiersin.org

Table 3: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis (Representative)

| Interaction Type | Percentage Contribution |

|---|---|

| H···H | ~50-60% |

| C···H / H···C | ~20-30% |

| N···H / H···N | ~5-10% |

| C···C (π-π stacking) | ~3-7% |

This table presents typical contribution ranges for intermolecular contacts in similar aromatic heterocyclic compounds as described in the literature. nih.govresearchgate.netiucr.org

Computational Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry offers powerful tools for predicting the chemical reactivity of a molecule and exploring potential reaction pathways. researchgate.net One common approach is the use of Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). tandfonline.com For 5-Benzyl-1H-indole, the nitrogen atom of the indole ring and the π-systems of the aromatic rings are expected to be key reactive areas. tandfonline.com

Beyond MEP maps, more quantitative predictions can be made using reactivity descriptors derived from DFT, such as Fukui functions. mdpi.com The Fukui function indicates the change in electron density at a specific point in the molecule when the total number of electrons is changed. This allows for the identification of the most likely sites for nucleophilic and electrophilic attack on an atom-by-atom basis. mdpi.com By calculating the transition states and reaction energies for proposed mechanisms, computational methods can predict the most favorable reaction pathways, providing guidance for synthetic efforts and understanding potential degradation or metabolic routes. researchgate.netchemrxiv.org

Biological Activity and Structure Activity Relationship Sar of 5 Benzyl 1h Indole Derivatives

Investigation of Biological Activities and Molecular Interactions

Derivatives of 5-benzyl-1H-indole have been the subject of significant research, revealing their potential to modulate key biological targets, including enzymes and G-protein coupled receptors.

A notable class of compounds based on this scaffold is the 5-benzylated 4-oxo-3,4-dihydro-5H-pyridazino[4,5-b]indoles, which have been identified as potent enzyme inhibitors. Research has demonstrated their significant inhibitory activity against phosphoinositide 3-kinase alpha (PI3Kα), an enzyme frequently implicated in cancer signaling pathways. mdpi.commdpi.com

A synthesized series of these compounds was evaluated against several kinases, showing promising inhibition of PI3Kα, with most compounds exhibiting IC₅₀ values in the micromolar range. mdpi.com One of the most potent compounds in this series demonstrated an IC₅₀ value of 0.091 μM against PI3Kα. mdpi.comresearchgate.net These derivatives also displayed inhibitory effects on other kinases such as DYRK1A and CDK5. mdpi.com The anti-proliferative effects of these compounds were tested in various human cancer cell lines, particularly those with an activated PI3K pathway. mdpi.commdpi.com

Table 1: Inhibitory Activity of 5-Benzylated Pyridazino[4,5-b]indole Derivatives Against PI3Kα and Cancer Cell Lines An interactive data table will be provided where users can sort and filter the data based on compound and activity.

| Compound ID | Target/Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 18 | PI3Kα | 0.091 | mdpi.com |

| Hydrazide 12 | MCF-7 | 4.25 | uchile.cl |

| Hydrazide 13 | MCF-7 | 5.35 | uchile.cl |

| Compound 6 | MCF-7 | 12 | mdpi.com |

| Compound 7v | IMR-32 | 0.07 | mdpi.com |

| Compound 7x | IMR-32 | 0.04 | mdpi.com |

IC₅₀ values represent the concentration of the compound required to inhibit 50% of the target's activity or cell growth.

The 5-benzyl-1H-indole core is also present in molecules that interact with specific receptor systems. One prominent example is Mebhydrolin, systematically known as 5-benzyl-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole. vulcanchem.com This compound, which contains the 5-benzyl-indole framework within a fused tetrahydro-γ-carboline system, functions as a competitive antagonist of the histamine (B1213489) H1 receptor, with a reported IC₅₀ of 12 nM in murine mast cell assays. vulcanchem.com

Additionally, derivatives featuring an oxygen-linked benzyl (B1604629) group at the 5-position have been explored as ligands for protein-protein interactions involving receptors. A series of 5-O-benzyl-1H-indole-2-carboxylic acids were synthesized to target the interaction between the PDZ protein PSD-95 and the serotonin (B10506) 5-HT2A receptor, which has been identified as a potential therapeutic strategy for certain neurological conditions. researchgate.net

Enzyme Modulation and Inhibition Studies

Elucidation of Structure-Activity Relationships (SAR) of 5-Benzyl-1H-indole Derivatives

Understanding the relationship between the chemical structure of 5-benzyl-1H-indole derivatives and their biological activity is crucial for the design of more potent and selective agents.

SAR studies on 5-benzylated pyridazino[4,5-b]indoles have provided insights into how structural modifications influence their anticancer properties. While the 5-benzyl group is a constant feature in these series, variations in other parts of the molecule, such as the pyridazinone ring, have been explored. For instance, the conversion of certain ester derivatives into their corresponding hydrazides led to compounds with potent cytotoxic activity against the MCF-7 breast cancer cell line. uchile.cl

In one study, the alkylation of the 3,5-dihydro-4H-pyridazino[4,5-b]indole-4-thione with different reagents yielded derivatives with varying cytotoxicity. A derivative obtained from alkylation with ethyl chloroacetate (B1199739) exhibited an IC₅₀ value of 12 µM against MCF-7 cells. mdpi.com Another series incorporating a 1,2,3-triazolylmethyl unit attached to the pyridazino[4,5-b]indol-4-one scaffold produced compounds with potent growth inhibition activity against neuroblastoma cell lines at nanomolar concentrations. mdpi.com

Table 2: Anti-proliferative Activity of Various Pyridazino[4,5-b]indole Derivatives An interactive data table will be provided where users can sort and filter the data based on the structural class and cell line.

| Structural Class | Compound ID | Cell Line | GI₅₀/IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Triazolylmethyl Derivative | 7v | IMR-32 | 0.07 | mdpi.com |

| Triazolylmethyl Derivative | 7x | IMR-32 | 0.04 | mdpi.com |

| Hydrazide Derivative | 12 | MCF-7 | 4.25 | uchile.cl |

| Alkylsulfanyl Derivative | 6 | MCF-7 | 12 | mdpi.com |

GI₅₀/IC₅₀ values represent the concentration for 50% of maximal inhibition of cell proliferation.

The benzyl group at the 5-position of the indole (B1671886) ring system plays a pivotal role in the biological activity of these derivatives. In the case of 5-benzylated pyridazino[4,5-b]indoles, the introduction of the benzyl group at the N-5 position was a key design element in developing a novel class of PI3Kα inhibitors. mdpi.comresearchgate.net This substitution is integral to achieving the observed high-affinity binding and potent anti-proliferative effects. researchgate.net

Applications of 5 Benzyl 1h Indole in Chemical Technologies

Role as a Synthetic Building Block in Advanced Organic Synthesis

The utility of a compound as a synthetic building block is determined by its reactivity and the potential to serve as a precursor for more complex molecules. While the general indole (B1671886) framework is a vital component in the synthesis of pharmaceuticals and natural products, specific research detailing the use of 5-Benzyl-1H-indole as a foundational intermediate in multi-step organic syntheses is not prominent in current scientific literature. rsisinternational.org Studies on related derivatives, such as 1-benzyl-5-bromo-1H-indole, highlight their role as intermediates in creating bioactive molecules, but equivalent documented applications for the 5-benzyl isomer are not readily found. chemimpex.com

Potential in Agrochemical Research and Development

Indole derivatives have been investigated for their potential use in the agrochemical sector, for example, as agents to control phytopathogenic fungi. rjptonline.org This has driven research into a wide array of substituted indoles. However, dedicated studies or patents identifying 5-Benzyl-1H-indole or its direct derivatives as active compounds in agrochemical research for applications such as herbicides, insecticides, or fungicides are not available in the reviewed literature.

Exploration in Materials Science Applications

The unique electronic properties of the indole ring have led to the exploration of its derivatives in materials science, particularly for creating organic semiconductors or fluorescent probes. chemimpex.comsmolecule.com For instance, research has been conducted on 4-benzyl-1H-indole for its potential in organic light-emitting diodes (OLEDs). smolecule.com Despite the interest in the broader class of benzyl-substituted indoles, there is a lack of specific published research exploring the application of 5-Benzyl-1H-indole in the development of new materials.

Catalytic Applications in Organic Transformations

Certain heterocyclic compounds can act as ligands for metal catalysts or as organocatalysts themselves. The indole nucleus can be modified to participate in various catalytic processes. However, a review of the literature reveals no documented instances where 5-Benzyl-1H-indole is specifically used as a catalyst or as a primary ligand in catalytic organic transformations.

Future Research Directions and Perspectives on 5 Benzyl 1h Indole

Exploration of Novel and Sustainable Synthetic Pathways

The development of efficient and environmentally friendly methods for synthesizing 5-benzyl-1H-indole and its derivatives is a key area of future research. Traditional methods often involve harsh reaction conditions, toxic reagents, and multiple steps, leading to significant waste. beilstein-journals.org Green chemistry principles are increasingly being applied to address these challenges.

Recent advancements focus on:

Catalytic C-H Activation: Direct functionalization of the indole (B1671886) core through C-H activation is a promising strategy that avoids the need for pre-functionalized starting materials. acs.org Iridium-catalyzed reactions, for instance, have shown potential for the regioselective functionalization of indoles. acs.org

One-Pot Reactions: Combining multiple reaction steps into a single pot not only improves efficiency but also reduces waste. mdpi.com A one-pot synthesis of 1-alkoxyindoles has been developed involving nitro reduction, intramolecular condensation, and nucleophilic addition. mdpi.com

Sustainable Catalysts: The use of reusable and non-toxic catalysts is a cornerstone of green chemistry. beilstein-journals.org Researchers are exploring the use of various acid catalysts, including silica-bonded S-sulfonic acid and polyvinylsulfonic acid, for the synthesis of bis(indolyl)methanes. beilstein-journals.org

Renewable Starting Materials: Utilizing renewable resources, such as lignin, to synthesize indole derivatives is an innovative approach to sustainable chemistry. rsc.org A novel method has been developed to produce biologically active indoles from lignin-derived aromatic platform chemicals. rsc.org

Future efforts will likely concentrate on developing catalytic systems with higher turnover numbers, exploring flow chemistry for continuous and scalable production, and utilizing benign solvents like water or bio-based solvents.

Development of Advanced Computational Models for Predictive Analysis

Computational modeling has become an indispensable tool in drug discovery and development, enabling the prediction of molecular properties and biological activities, thus reducing the time and cost of research. nih.govnih.gov For 5-benzyl-1H-indole derivatives, advanced computational models can provide valuable insights into their structure-activity relationships (SAR).

Key areas of development include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of a compound with its biological activity. nih.gov A GA-MLR-based QSAR analysis has been used to identify key molecular descriptors for developing potent analogues of N-benzyl indole-derived hydrazones against triple-negative breast cancer. nih.gov

Molecular Docking and Dynamics: These techniques simulate the interaction between a ligand and its target protein, providing information about binding affinity and mode of action. nih.govmdpi.com Molecular docking studies have been instrumental in understanding the binding of N-benzyl-5-bromoindolin-2-one derivatives to the VEGFR-2 active site. mdpi.com

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity. nih.gov

Multi-scale Modeling: Integrating computational models across different scales, from the molecular to the whole-organism level, can provide a more comprehensive understanding of a drug's behavior. nih.gov

The increasing availability of high-quality biological data and advancements in machine learning and artificial intelligence will further enhance the predictive power of these computational models, facilitating the rational design of new 5-benzyl-1H-indole-based therapeutic agents.

Design and Synthesis of Diverse Functionalized Derivatives with Enhanced Specificity

The versatility of the 5-benzyl-1H-indole scaffold allows for the synthesis of a wide array of functionalized derivatives with tailored properties. nih.govnih.gov The goal is to develop compounds with enhanced potency, selectivity, and pharmacokinetic profiles.

Future design strategies will likely focus on:

Target-Oriented Synthesis: Designing and synthesizing derivatives that specifically target a particular biological molecule, such as an enzyme or receptor. For example, derivatives of (Z)-5-((N-benzyl-1H-indol-3-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione have been synthesized as potent radiosensitizing agents. nih.gov

Multi-Target-Directed Ligands (MTDLs): Developing single molecules that can interact with multiple targets involved in a disease pathway. nih.gov This strategy is being explored for the treatment of complex diseases like Alzheimer's. nih.gov

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.

Introduction of Novel Functional Groups: Incorporating new chemical moieties to explore novel interactions with biological targets. nih.gov

The synthesis of these diverse derivatives will be facilitated by the development of novel synthetic methodologies as described in section 7.1.

Identification of Novel Biological Targets and Mechanistic Pathways for Therapeutic or Agrochemical Innovation

While 5-benzyl-1H-indole derivatives have shown promise in various therapeutic areas, including cancer and neurodegenerative diseases, there is still much to explore regarding their full biological potential. smolecule.comontosight.ai

Future research will aim to:

Identify New Biological Targets: Employing techniques like chemical proteomics and affinity-based protein profiling to identify the specific proteins that interact with 5-benzyl-1H-indole derivatives. frontiersin.org A chemical probe was used to identify nucleophosmin (B1167650) 1 (NPM1) as a biological target for a radiosensitizing indole derivative. nih.gov

Elucidate Mechanisms of Action: Investigating the detailed molecular mechanisms by which these compounds exert their biological effects. This includes studying their impact on signaling pathways, gene expression, and metabolic processes. dovepress.com

Explore Therapeutic Applications: Expanding the investigation of 5-benzyl-1H-indole derivatives into new therapeutic areas based on their identified biological targets and mechanisms of action. This could include infectious diseases, inflammatory disorders, and metabolic diseases. ontosight.ai

Investigate Agrochemical Potential: Given the broad biological activity of indole derivatives, there is potential for their use as novel herbicides, insecticides, or fungicides. deloitte.com Future research could screen 5-benzyl-1H-indole libraries for agrochemical activity and optimize lead compounds.

The integration of these research directions will undoubtedly lead to the discovery and development of novel 5-benzyl-1H-indole-based molecules with significant therapeutic and agrochemical applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.